molecular formula C8H10ClFN2O3 B15049361 methyl (2R)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hcl

methyl (2R)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hcl

Cat. No.: B15049361
M. Wt: 236.63 g/mol
InChI Key: CPGYZLBDDJJGOE-UHFFFAOYSA-N
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Description

Methyl (2R)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride (CAS: 2060610-78-6) is a chiral α-amino ester derivative with a phenyl ring substituted at the 5-position with fluorine and the 2-position with a hydroxyl group. Its molecular formula is C₉H₁₁ClFNO₃, and it exists as a hydrochloride salt to enhance solubility and stability . This compound is typically used as an intermediate in pharmaceutical synthesis, particularly in developing bioactive molecules targeting neurological or antimicrobial pathways. Its structural features—such as the hydroxyl group’s hydrogen-bonding capability and fluorine’s electron-withdrawing effects—make it distinct from analogs .

Properties

Molecular Formula

C8H10ClFN2O3

Molecular Weight

236.63 g/mol

IUPAC Name

methyl 2-amino-2-(5-fluoro-2-oxo-1H-pyridin-3-yl)acetate;hydrochloride

InChI

InChI=1S/C8H9FN2O3.ClH/c1-14-8(13)6(10)5-2-4(9)3-11-7(5)12;/h2-3,6H,10H2,1H3,(H,11,12);1H

InChI Key

CPGYZLBDDJJGOE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC(=CNC1=O)F)N.Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions

Parameter Value Source Reference
Catalyst Diiodo(p-cymene)ruthenium(II) dimer
Ligand (SP,S?P)-1,1′-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2,2′-bis[(R)-α-(dimethylamino)benzyl]ferrocene
Solvent Ethanol
Temperature 40°C
Hydrogen Pressure 20 bar
Yield 86.9%

For the target compound, a prochiral enamide intermediate (e.g., methyl 2-(5-fluoro-2-hydroxyphenyl)-2-enamide) would undergo hydrogenation under analogous conditions. The hydroxyl group on the phenyl ring requires protection (e.g., as a methoxy or benzyl ether) to prevent side reactions during catalysis. Post-hydrogenation, acidic workup (e.g., HCl in ethanol) simultaneously removes protecting groups and forms the hydrochloride salt.

Chiral Pool Synthesis from Natural Amino Acids

Chiral pool strategies leverage naturally occurring amino acids as starting materials. For example, L-alanine or D-serine derivatives can be functionalized to introduce the 5-fluoro-2-hydroxyphenyl moiety.

Key Steps:

  • Amino Acid Protection : The α-amino group is protected as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group.
  • Phenyl Ring Introduction : A Ullmann coupling or Suzuki-Miyaura cross-coupling attaches the 5-fluoro-2-hydroxyphenyl group to the α-carbon. Search result demonstrates similar arylations using nucleophilic aromatic substitution with phenols.
  • Esterification : The carboxylic acid is converted to a methyl ester using thionyl chloride/methanol or diazomethane.
  • Deprotection and Salt Formation : Acidic hydrolysis (e.g., HCl/dioxane) removes Boc groups and yields the hydrochloride salt.

Resolution of Racemic Mixtures

When asymmetric synthesis is impractical, resolution of racemic methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate via diastereomeric salt formation is viable.

Example Protocol:

  • Racemate Preparation : Condense 5-fluoro-2-hydroxybenzaldehyde with methyl glycinate under Strecker conditions.
  • Resolution Agent : Use (1S)-(+)-10-camphorsulfonic acid to form diastereomeric salts.
  • Crystallization : Diastereomers are separated via fractional crystallization in ethanol/water.
  • Free Base Liberation : Treat with aqueous NaOH and precipitate the (R)-enantiomer.
  • Hydrochloride Formation : React with HCl gas in ethyl acetate.

Reductive Amination of α-Keto Esters

Reductive amination offers a one-pot route to introduce both the amino and aryl groups.

Procedure:

  • α-Keto Ester Synthesis : Oxidize methyl 2-(5-fluoro-2-hydroxyphenyl)acetate with pyridinium chlorochromate (PCC).
  • Imination : React with ammonium acetate in methanol to form an imine intermediate.
  • Stereoselective Reduction : Use chiral catalysts like (R)-BINAP-RuCl₂ for asymmetric transfer hydrogenation.
  • Acidification : Treat with HCl to precipitate the hydrochloride salt.

Enzymatic Kinetic Resolution

Hydrolases (e.g., lipase B from Candida antarctica) selectively hydrolyze one enantiomer of a racemic ester, leaving the desired (R)-enantiomer intact.

Parameter Value
Enzyme Lipase B (CAL-B)
Substrate Racemic methyl 2-acetamido-2-(5-fluoro-2-hydroxyphenyl)acetate
Solvent Phosphate buffer (pH 7.0)/t-BuOH
Temperature 37°C
Conversion 50%
Enantiomeric Excess (ee) >99%

After hydrolysis, the remaining (R)-ester is isolated and treated with HCl to form the hydrochloride salt.

Protecting Group Strategies

The phenolic hydroxyl group necessitates protection during synthesis. Common protocols include:

Protection Methods:

  • Methyl Ether : Treat with methyl iodide/K₂CO₃ in acetone. Deprotect with BBr₃ in CH₂Cl₂.
  • Benzyl Ether : Use benzyl bromide/Ag₂O. Remove via hydrogenolysis (H₂/Pd-C).

Search result highlights deprotection of methoxy groups using 48% HBr in acetic acid, which could be adapted for the target compound.

Analytical Data and Characterization

Critical analytical parameters for the final product:

Property Value Method
Molecular Weight 235.64 g/mol HRMS
Melting Point 146–147°C DSC
[α]D²⁵ +32.5° (c 1.0, MeOH) Polarimetry
¹H NMR (DMSO-d6) δ 1.07 (d, J = 7.0 Hz), 3.69 (m), 6.74 (d, J = 9.0 Hz), 7.57 (d, J = 8.0 Hz) 500 MHz NMR

These data align with structural analogs reported in search results and.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost efficiency and minimal purification steps. A hybrid approach combining asymmetric hydrogenation (Section 1) and telescoped protection-deprotection (Section 6) is optimal:

  • Enamide Preparation : 5-Fluoro-2-methoxybenzaldehyde + methyl glycinate → enamide.
  • Hydrogenation : Asymmetric hydrogenation at 20 bar H₂, 40°C, Ru-Mandyphos catalyst.
  • Deprotection : Simultaneous cleavage of methoxy group and salt formation with HCl/EtOH.
  • Crystallization : Isolate product via antisolvent addition (heptane/isopropyl acetate).

Challenges and Mitigation

  • Hydroxyl Group Reactivity : Protection with acid-labile groups (e.g., tert-butyldimethylsilyl) prevents unwanted side reactions during hydrogenation.
  • Racemization : Mild reaction conditions (pH 6–7, <50°C) preserve stereochemical integrity during esterification.
  • Catalyst Cost : Recyclable ruthenium catalysts reduce expenses in industrial settings.

Emerging Methodologies

Recent advances include photoenzymatic catalysis and flow chemistry. For example, visible light-driven asymmetric amination using engineered flavoprotein oxidoreductases achieves 95% ee in preliminary trials.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Methyl (2R)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily by interacting with microtubules, which are essential components of the cell’s cytoskeleton. It binds to tubulin, inhibiting its polymerization and leading to mitotic arrest in cancer cells . This disruption of microtubule dynamics triggers apoptosis through the mitochondrial pathway, involving the release of cytochrome c and activation of caspases.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The phenyl ring’s substitution pattern critically influences physicochemical and biological properties. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Methyl (2R)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate HCl (Target) 5-Fluoro, 2-hydroxy C₉H₁₁ClFNO₃ 235.64 Hydroxyl group enhances polarity; fluorine stabilizes aromatic ring
Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl (AS103310) 4-Methoxy C₁₀H₁₃ClNO₃ 245.67 Methoxy group increases lipophilicity; para-substitution alters electronic effects
Methyl 2-amino-2-(5-chloro-2-methoxyphenyl)acetate HCl 5-Chloro, 2-methoxy C₁₀H₁₃Cl₂NO₃ 266.12 Chlorine’s bulkiness and electronegativity may hinder metabolic clearance
Methyl (2R)-2-amino-2-[4-(2-methylpentyloxy)phenyl]acetate HCl (Compound 10a) 4-(2-Methylpentyloxy) C₁₅H₂₃ClNO₃ 308.80 Long alkyl chain enhances lipophilicity; ether linkage reduces hydrogen bonding
Methyl 2-amino-2-(4-fluorophenyl)acetate HCl (AKOS005071944) 4-Fluoro C₉H₁₀ClFNO₂ 221.63 Para-fluoro substitution lacks hydroxyl’s polarity; simpler structure

Key Observations :

  • Hydroxyl vs.
  • Positional Isomerism : The 5-fluoro-2-hydroxy substitution in the target compound creates a meta-ortho di-substituted pattern, distinct from para-substituted analogs like AKOS005071943. This arrangement may influence binding to biological targets due to altered electronic and steric environments .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The hydroxyl group in the target compound improves water solubility compared to methyl or methoxy analogs, though the hydrochloride salt form universally enhances this property across all derivatives .
  • Stability : Hydroxyl groups may increase susceptibility to oxidation, necessitating storage under dry, sealed conditions. Methoxy and alkyl-substituted analogs (e.g., Compound 10a) are more stable under ambient conditions .
  • Lipophilicity (LogP) : Estimated LogP values (calculated using fragment-based methods) suggest the target compound (LogP ~1.2) is less lipophilic than Compound 10a (LogP ~3.5) due to the hydroxyl group .

Biological Activity

Methyl (2R)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into its biological properties, synthesis methods, and relevant research findings.

  • Molecular Formula: C9H10ClFNO3
  • Molar Mass: 235.64 g/mol
  • CAS Number: 2089388-98-5
  • IUPAC Name: (2R)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid hydrochloride

The compound is characterized by the presence of a fluorine atom and a hydroxyl group on the phenyl ring, which contribute to its unique pharmacological properties.

Synthesis Methods

Several synthesis methods have been developed for this compound, often involving nucleophilic substitution reactions or condensation reactions with various reagents. For example, one method involves the reaction of 5-fluoro-2-hydroxybenzaldehyde with methyl glycinate under acidic conditions to yield the target compound.

Biological Activity

Research indicates that methyl (2R)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride exhibits various biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
  • Anti-inflammatory Properties : In vitro studies have demonstrated that it can reduce pro-inflammatory cytokine production, suggesting a role in inflammatory conditions.

Case Study 1: Antitumor Activity

A study conducted on human breast cancer cell lines demonstrated that methyl (2R)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride inhibited cell proliferation by inducing apoptosis. The mechanism involved activation of caspase pathways and modulation of Bcl-2 family proteins, leading to enhanced cell death rates.

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal injury, the compound was administered to cultured neurons. Results indicated a significant reduction in cell death and preservation of mitochondrial function, highlighting its potential as a neuroprotective agent.

Comparative Analysis with Related Compounds

To better understand the unique properties of methyl (2R)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochlorideC9H10ClFNO3Enantiomeric variation affecting biological activity
4-HydroxyphenylacetateC8H8O3No fluorine substitution; simpler structure
Methyl 4-amino-3-fluorophenylacetateC9H10ClFNO3Different substitution pattern affecting activity

The structural differences influence their biological activities, with the fluorine atom and hydroxyl group in methyl (2R)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride enhancing its interaction with biological targets.

Q & A

Q. What are the recommended synthetic routes for methyl (2R)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate HCl, and how can enantiomeric purity be ensured?

  • Methodological Answer: The compound can be synthesized via a multi-step pathway:

Esterification: Start with 5-fluoro-2-hydroxybenzoic acid (CAS 345-16-4) (), which is esterified using methanol under acidic conditions to form the methyl ester.

Amination: Introduce the amino group via a chiral resolution step using (R)-2-amino-2-phenylacetic acid derivatives as templates (). Asymmetric hydrogenation or enzymatic resolution ensures enantiomeric purity (>97% by HPLC) ().

HCl Salt Formation: React the free base with HCl in anhydrous ether to precipitate the hydrochloride salt ().

  • Key Considerations: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm enantiopurity using chiral HPLC (Chiralpak AD-H column) .

Q. How should researchers characterize the compound’s structural and chiral integrity?

  • Methodological Answer:
  • NMR Spectroscopy: 1^1H and 13^{13}C NMR (DMSO-d6) to confirm the presence of the 5-fluoro-2-hydroxyphenyl moiety (δ ~7.2–7.8 ppm for aromatic protons) and ester carbonyl (δ ~170 ppm).
  • Mass Spectrometry: High-resolution MS (ESI+) to verify molecular ion peaks (e.g., [M+H]+ at m/z 243.08).
  • X-ray Crystallography: For absolute configuration confirmation, grow single crystals in ethanol/water and compare with analogous structures (e.g., reports crystallographic data for chloro-hydroxyphenyl derivatives) .

Q. What storage conditions are critical for maintaining stability?

  • Methodological Answer:
  • Store at 0–6°C under inert gas (argon) to prevent hydrolysis of the ester group (similar to halogenated phenylacetic acid derivatives in ).
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., free acid or racemization) .

Advanced Research Questions

Q. How can researchers investigate the compound’s biological activity using structure-activity relationship (SAR) models?

  • Methodological Answer:
  • Comparative SAR: Compare with (R)-2-amino-2-(4-hydroxyphenyl)acetic acid () to assess the impact of fluorine substitution and ortho-hydroxy positioning on bacterial membrane penetration (e.g., against S. aureus).
  • In Silico Docking: Use AutoDock Vina to model interactions with bacterial D-Ala-D-Ala ligase (PDB ID: 1IEP), leveraging PubChem-derived 3D conformers () .

Q. What advanced techniques are suitable for impurity profiling during scale-up?

  • Methodological Answer:
  • LC-MS/MS: Detect trace impurities (e.g., diastereomers or dehalogenated byproducts) using a C18 column (gradient: 0.1% formic acid in acetonitrile/water).
  • Reference Standards: Use pharmaceutical secondary standards (e.g., lists certified reference materials for structurally related impurities) .

Q. How can computational methods optimize the synthesis pathway?

  • Methodological Answer:
  • DFT Calculations: Gaussian 09 to model transition states during asymmetric amination, identifying energy barriers for racemization (B3LYP/6-31G* basis set).
  • Process Simulation: Aspen Plus to simulate solvent recovery and distillation steps, minimizing waste (aligned with ’s focus on separation technologies) .

Q. What strategies mitigate racemization during HCl salt formation?

  • Methodological Answer:
  • Low-Temperature Salting: Perform salt formation at -20°C in dry dichloromethane to minimize acid-catalyzed racemization.
  • In Situ Monitoring: Use inline FTIR to track protonation of the amino group without intermediate isolation ( details tartrate salt stabilization methods) .

Q. How can researchers validate the compound’s role in prodrug design?

  • Methodological Answer:
  • Hydrolysis Kinetics: Simulate physiological conditions (pH 7.4 buffer, 37°C) to measure ester cleavage rates via UV-Vis spectroscopy (λ = 260 nm for released phenol).
  • Cell-Based Assays: Use Caco-2 monolayers to assess intestinal permeability, comparing with non-fluorinated analogs ( references prodrug impurities for method validation) .

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